Kaitocephalin

Description

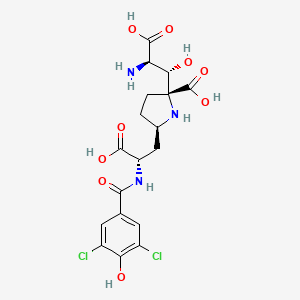

Structure

3D Structure

Properties

CAS No. |

198710-92-8 |

|---|---|

Molecular Formula |

C18H21Cl2N3O9 |

Molecular Weight |

494.3 g/mol |

IUPAC Name |

(2R,5R)-2-[(1S,2R)-2-amino-2-carboxy-1-hydroxyethyl]-5-[(2S)-2-carboxy-2-[(3,5-dichloro-4-hydroxybenzoyl)amino]ethyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H21Cl2N3O9/c19-8-3-6(4-9(20)12(8)24)14(26)22-10(15(27)28)5-7-1-2-18(23-7,17(31)32)13(25)11(21)16(29)30/h3-4,7,10-11,13,23-25H,1-2,5,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)/t7-,10+,11-,13+,18-/m1/s1 |

InChI Key |

AJQRDRIPQOAJCM-BWOKQULHSA-N |

SMILES |

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |

Isomeric SMILES |

C1C[C@@](N[C@H]1C[C@@H](C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)([C@H]([C@H](C(=O)O)N)O)C(=O)O |

Canonical SMILES |

C1CC(NC1CC(C(=O)O)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl)(C(C(C(=O)O)N)O)C(=O)O |

Synonyms |

kaitocephalin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Kaitocephalin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaitocephalin, a naturally occurring non-proteinogenic amino acid isolated from the fungus Eupenicillium shearii, has garnered significant interest within the neuroscience and drug development communities.[1] Its unique chemical structure and potent activity as a glutamate (B1630785) receptor antagonist position it as a compelling scaffold for the development of novel neuroprotective therapeutics.[1] Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, and its over-activation, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] this compound's ability to mitigate excitotoxicity by blocking ionotropic glutamate receptors (iGluRs) underscores its therapeutic potential.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, antagonist profile, and the experimental methodologies used to elucidate its function.

Molecular Target and Selectivity

The primary molecular targets of this compound are the ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the brain.[1] The iGluR family is broadly classified into three subtypes based on their selective agonists: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[1]

This compound exhibits a non-selective antagonist profile, acting on all three iGluR subtypes, but with a notable preference for NMDA receptors.[1][2]

Quantitative Antagonist Profile

The inhibitory potency of this compound has been quantified using various experimental paradigms, primarily through electrophysiological recordings in Xenopus laevis oocytes expressing rat brain glutamate receptors and competitive binding assays. The key quantitative metrics for its antagonist activity are summarized in the table below.

| Receptor Subtype | Parameter | Value | Experimental System | Reference |

| NMDA Receptors | IC₅₀ | 75 ± 9 nM | Rat brain glutamate receptors expressed in Xenopus oocytes | [2] |

| Kᵢ | 7.8 nM | Native NMDA receptors from rat brain | [3][4] | |

| AMPA Receptors | IC₅₀ (from cerebral cortex) | 242 ± 37 nM | Rat brain glutamate receptors expressed in Xenopus oocytes | [2] |

| IC₅₀ (homomeric GluR3) | 502 ± 55 nM | Homomeric GluR3 receptors expressed in Xenopus oocytes | [2] | |

| Kainate Receptors | IC₅₀ (homomeric GluR6) | ~100 µM | Homomeric GluR6 receptors expressed in Xenopus oocytes | [2] |

Mechanism of Antagonism

This compound functions as a competitive antagonist at AMPA receptors, meaning it directly competes with glutamate for binding to the receptor's ligand-binding domain.[1] The binding of this compound to the AMPA receptor prevents the conformational change required for ion channel opening, thereby blocking the influx of sodium and calcium ions.

Its interaction with NMDA receptors is more complex. While it is a potent antagonist, at higher concentrations, it exhibits a non-competitive mode of action.[2] This suggests that in addition to competing with glutamate, it may also allosterically modulate the receptor or block the ion channel pore.

The primary downstream effect of this compound's antagonism at iGluRs is the inhibition of excitotoxicity . By preventing excessive calcium influx into neurons, this compound protects them from the deleterious consequences of glutamate overstimulation, which include the activation of apoptotic pathways and eventual cell death.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound's neuroprotective action.

Experimental Protocols

Determination of IC₅₀ Values using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol describes the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on different ionotropic glutamate receptor subtypes.

a. Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from adult female Xenopus laevis frogs.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject oocytes with mRNA encoding for rat brain glutamate receptors (total brain poly(A)⁺ RNA or specific receptor subunit cRNAs like GluR3 or GluR6).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

b. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV using a two-electrode voltage clamp amplifier.

-

Apply the specific agonist for the receptor being studied (e.g., NMDA/glycine for NMDA receptors, AMPA for AMPA receptors, kainate for kainate receptors) to elicit an inward current.

-

Once a stable baseline response to the agonist is established, co-apply the agonist with increasing concentrations of this compound.

-

Record the peak inward current at each this compound concentration.

c. Data Analysis:

-

Normalize the current responses in the presence of this compound to the control response (agonist alone).

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Kᵢ Value using Radioligand Binding Assay

This protocol outlines a general approach for determining the inhibitory constant (Kᵢ) of this compound for the NMDA receptor through competitive binding.

a. Membrane Preparation:

-

Homogenize rat cortical tissue in a buffered sucrose (B13894) solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude synaptic membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

b. Binding Assay:

-

In a series of tubes, combine the prepared synaptic membranes, a constant concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive NMDA receptor antagonist).

-

Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

c. Data Analysis:

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Experimental Workflow Diagram

Caption: Workflow for determining this compound's antagonist potency.

Conclusion

This compound presents a compelling case as a lead compound for the development of neuroprotective agents. Its well-characterized mechanism of action as a potent, non-selective ionotropic glutamate receptor antagonist provides a solid foundation for further research. The detailed experimental protocols outlined herein offer a guide for the continued investigation of this compound and its analogues. The ability to block the excitotoxic cascade initiated by excessive glutamate receptor activation makes this compound and its derivatives promising candidates for therapeutic intervention in a range of devastating neurological conditions. Future structure-activity relationship studies, guided by the foundational knowledge of its mechanism, will be crucial in optimizing its selectivity and potency for clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Isolation of Kaitocephalin from Eupenicillium shearii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaitocephalin, a potent non-selective ionotropic glutamate (B1630785) receptor antagonist, stands as a unique natural product isolated from the filamentous fungus Eupenicillium shearii. First reported in 1997, its novel chemical scaffold, comprising three amino acid residues linked by carbon-carbon bonds, and its significant neuroprotective properties have positioned it as a compelling lead compound for the development of therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation leads to excitotoxicity, a pathological process implicated in a range of neurological conditions including Alzheimer's disease, Parkinson's disease, epilepsy, and ischemic stroke.[1][2] Consequently, antagonists of ionotropic glutamate receptors (iGluRs), such as the NMDA, AMPA, and kainate receptors, are of significant interest for therapeutic development.[2]

This compound, isolated from Eupenicillium shearii PF1191, is the only known naturally occurring competitive antagonist of iGluRs.[2][3] Its unique structure and potent biological activity make it a valuable scaffold for medicinal chemistry efforts aimed at developing novel neuroprotective agents.[1][3]

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist at ionotropic glutamate receptors, with a higher affinity for NMDA receptors than for AMPA and kainate receptors.[1][4] Its antagonistic activity prevents excessive neuronal excitation and subsequent excitotoxic cell death, conferring its neuroprotective effects.[1]

Quantitative Biological Data

The inhibitory potency of this compound and its analogs has been determined through various biological assays. The following tables summarize the key quantitative data available in the literature.

| Receptor Subtype | Assay Type | Value | Reference |

| NMDA Receptor | IC₅₀ | ~75 nM | [1][4] |

| AMPA Receptor | IC₅₀ | 200-600 nM | [1] |

| Kainate Receptor | IC₅₀ | ~100 µM | [1] |

| NMDA Receptor | Kᵢ | 7.8 nM | [5] |

Table 1: Inhibitory Potency of this compound against Ionotropic Glutamate Receptors.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been conducted to understand the pharmacophore of this compound, primarily focusing on modifications at the C9 position. These studies have revealed the critical importance of the 3,5-dichloro-4-hydroxybenzoyl group for potent NMDA receptor binding.[5]

| Analog | C9-Substituent | NMDA Receptor Kᵢ (nM) | Reference |

| This compound | 3,5-dichloro-4-hydroxybenzoyl | 7.8 | [5] |

| Analog 1 | 3-phenylpropionyl | 1300 | [5] |

| Analog 2 | Various other analogs | 11-270 | [5] |

Table 2: Structure-Activity Relationship of C9-Modified this compound Analogs.

Experimental Protocols

Fermentation of Eupenicillium shearii

Objective: To cultivate Eupenicillium shearii PF1191 for the production of this compound.

Materials:

-

Eupenicillium shearii PF1191 culture

-

Seed medium (composition not specified in available literature)

-

Production medium (composition not specified in available literature; a recent study on biosynthetic intermediates used Potato Dextrose Agar supplemented with adenine (B156593) and L-arginine)[6]

-

Shake flasks

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Aseptically transfer a viable culture of E. shearii PF1191 to a flask containing the seed medium. Incubate with shaking for a period sufficient to achieve robust growth (specific duration and conditions not detailed in available literature).

-

Production Culture: Inoculate the production medium with the seed culture. Incubate with shaking for an optimized duration to maximize this compound yield. A study on related metabolites indicated a 9-day cultivation period at 25°C.[6]

-

Monitoring: Monitor the fermentation for culture growth and pH. The optimal fermentation period for this compound production would need to be determined empirically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Fermentation broth of E. shearii

-

Chromatography resins (e.g., Diaion HP-20, Sephadex LH-20, and others for subsequent purification steps)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., water, acetonitrile (B52724), methanol, with appropriate modifiers like trifluoroacetic acid or formic acid)

Protocol:

-

Mycelial Extraction: Separate the mycelia from the fermentation broth by filtration or centrifugation. Extract the mycelia with methanol.[6]

-

Initial Purification: The methanolic extract is concentrated and subjected to a series of chromatographic steps. While the exact sequence from the original discovery is not detailed, a general workflow would involve:

-

Adsorption Chromatography: Apply the crude extract to a Diaion HP-20 column and elute with a stepwise gradient of increasing methanol in water.

-

Size-Exclusion Chromatography: Further purify the active fractions on a Sephadex LH-20 column.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by reversed-phase HPLC.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier is commonly used for the separation of polar, acidic compounds like this compound.

-

Detection: Monitor the elution profile using a UV detector.

-

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR to identify the carbon-hydrogen framework.[7][8]

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity within the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the relative stereochemistry through spatial proximities of protons.[2]

-

-

Mosher's Method: Used to determine the absolute configuration of stereocenters.[2]

Visualizations

Signaling Pathway

The following diagram illustrates the antagonistic effect of this compound on ionotropic glutamate receptors, thereby inhibiting excitotoxicity.

Caption: Mechanism of this compound's neuroprotective action.

Experimental Workflow

The generalized workflow for the isolation and purification of this compound is depicted below.

Caption: Generalized workflow for this compound isolation.

Conclusion

This compound remains a significant natural product in the field of neuroscience and drug discovery. Its unique chemical structure and potent, selective antagonism of ionotropic glutamate receptors underscore its potential as a scaffold for the development of novel therapeutics for a variety of neurological disorders. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working on the isolation, characterization, and therapeutic development of this compound and its analogs. Further research to fully elucidate its biosynthetic pathway and to optimize its production will be crucial for realizing its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study at C9 position of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. In Vivo Neurochemical Profiling of Rat Brain by 1H-[13C] NMR Spectroscopy. Cerebral Energetics and Glutamatergic/GABAergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuroprotective Properties of Kaitocephalin in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaitocephalin, a naturally occurring glutamate (B1630785) receptor antagonist, presents a compelling profile for neuroprotective therapeutic development. Isolated from the fungus Eupenicillium shearii, it is a non-selective ionotropic glutamate receptor (iGluR) antagonist, exhibiting potent activity against NMDA and AMPA receptors.[1] Its mechanism of action centers on the inhibition of excitotoxicity, a primary driver of neuronal death in a spectrum of acute and chronic neurological disorders.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor antagonism and neuroprotective effects, detailed experimental protocols for its evaluation, and a visual representation of the key signaling pathways it modulates. While in vitro data are promising, further in vivo efficacy and pharmacokinetic studies are needed to fully elucidate its therapeutic potential.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation leads to a pathological process known as excitotoxicity, characterized by a massive influx of calcium ions, subsequent activation of catabolic enzymes, and ultimately, neuronal apoptosis and necrosis.[1] This phenomenon is a key contributor to the pathophysiology of numerous neurological disorders, including ischemic stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1]

This compound has emerged as a promising neuroprotective agent due to its unique ability to antagonize iGluRs.[1] Unlike synthetic antagonists, it is a natural product, offering a novel chemical scaffold for drug design and development.[1] This guide will delve into the technical details of this compound's neuroprotective properties to inform further research and development efforts.

Mechanism of Action

This compound exerts its neuroprotective effects by competitively inhibiting ionotropic glutamate receptors, thereby preventing the excessive influx of cations, particularly Ca2+, that triggers excitotoxic cell death.[1] It displays a notable selectivity profile, with a higher affinity for NMDA receptors compared to AMPA and kainate receptors.[1]

Targeting Glutamate-Induced Excitotoxicity

The primary mechanism underlying this compound's neuroprotective action is the attenuation of glutamate-induced excitotoxicity.[1] In pathological conditions such as stroke, excessive glutamate release from ischemic neurons leads to the overactivation of NMDA and AMPA receptors on neighboring cells. This triggers a cascade of detrimental events, including:

-

Massive Ca2+ Influx: Overstimulation of NMDA and Ca2+-permeable AMPA receptors leads to a sustained increase in intracellular calcium concentrations.

-

Activation of Degradative Enzymes: Elevated Ca2+ levels activate various enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.

-

Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c.

-

Apoptosis and Necrosis: The culmination of these events triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

By blocking NMDA and AMPA receptors, this compound effectively interrupts this excitotoxic cascade at its origin, preserving neuronal integrity and function.

Quantitative Data

The following tables summarize the available quantitative data on this compound's receptor binding affinities and neuroprotective efficacy.

| Receptor Subtype | IC50 (nM) | Reference |

| NMDA | ~75 | [1] |

| AMPA | 200 - 600 | [1] |

| Kainate | ~100,000 | [1] |

| Assay | Toxin and Concentration | Cell Type | EC50 (µM) | Reference |

| Neuroprotection | Kainate (500 µM) | Chick Primary Telencephalic Neurons | 0.68 | |

| Neuroprotection | Kainate (500 µM) | Rat Hippocampal Neurons | 2.4 | |

| Neuroprotection | AMPA/Cyclothiazide (500 µM/50 µM) | Chick Primary Telencephalic Neurons | 0.6 | |

| Neuroprotection | AMPA/Cyclothiazide (500 µM/50 µM) | Rat Hippocampal Neurons | 0.4 |

Signaling Pathways

This compound's antagonism of NMDA and AMPA receptors modulates critical downstream signaling pathways involved in neuronal survival and death. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's neuroprotective properties.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect cultured neurons from glutamate-induced cell death.

5.1.1. Materials

-

Primary cortical or hippocampal neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

L-glutamic acid

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

5.1.2. Procedure

-

Cell Culture: Plate primary neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days in vitro (DIV) to allow for maturation.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

-

Glutamate Insult: Induce excitotoxicity by adding L-glutamic acid to a final concentration of 50-100 µM. Include a vehicle control group (no glutamate) and a glutamate-only control group.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure the amount of LDH released from damaged cells using a commercially available kit.

-

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound relative to the glutamate-only control.

Electrophysiological Recording in Xenopus Oocytes

This protocol is used to characterize the antagonistic activity of this compound on specific glutamate receptor subtypes expressed in Xenopus oocytes.

5.2.1. Materials

-

Xenopus laevis oocytes

-

cRNA for desired glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA receptors, GluA2 for AMPA receptors)

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., ND96)

-

Glutamate, NMDA, AMPA, Kainate

-

This compound

5.2.2. Procedure

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the glutamate receptor subunits of interest.

-

Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Agonist Application and Antagonist Testing:

-

Apply a known concentration of the specific agonist (e.g., glutamate, NMDA) to elicit an inward current.

-

Co-apply the agonist with increasing concentrations of this compound to determine its inhibitory effect on the agonist-induced current.

-

-

Data Analysis: Construct dose-response curves for this compound's inhibition of the agonist-induced current to calculate the IC50 value.

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)

This protocol evaluates the neuroprotective efficacy of this compound in a rodent model of focal cerebral ischemia.

5.3.1. Materials

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

4-0 nylon monofilament with a rounded tip

-

This compound or vehicle solution

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Formalin

5.3.2. Procedure

-

Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

MCAO Induction: Ligate the CCA and the ECA. Insert a 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at a predetermined time point (e.g., at the time of occlusion or during reperfusion).

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement:

-

Euthanize the animal and harvest the brain.

-

Slice the brain into 2 mm coronal sections.

-

Stain the slices with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups.

Potential Therapeutic Applications

The neuroprotective properties of this compound suggest its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxic neuronal damage.

-

Ischemic Stroke: By mitigating the excitotoxic cascade initiated by cerebral ischemia, this compound could potentially reduce infarct volume and improve functional outcomes.[1]

-

Alzheimer's Disease: Glutamate excitotoxicity is implicated in the neuronal loss associated with Alzheimer's disease. This compound's antagonism of NMDA receptors could offer a neuroprotective strategy.[1]

-

Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is considered a contributing factor to the degeneration of motor neurons in ALS. This compound may help to slow disease progression by protecting these neurons.[1]

Future Directions and Conclusion

This compound is a promising neuroprotective compound with a well-defined mechanism of action. Its potent antagonism of NMDA and AMPA receptors provides a strong rationale for its development as a therapeutic for neurological disorders where excitotoxicity plays a key role.

However, several critical questions remain to be addressed. The lack of in vivo efficacy data and pharmacokinetic information, particularly regarding its ability to cross the blood-brain barrier, are significant hurdles that need to be overcome. Future research should focus on:

-

In vivo Efficacy Studies: Evaluating the neuroprotective effects of this compound in various animal models of neurological disorders to establish its therapeutic potential in a living system.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to penetrate the central nervous system.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic profile.

References

The Unraveling of Kaitocephalin: A Technical Guide to its Structure and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaitocephalin, a potent antagonist of ionotropic glutamate (B1630785) receptors, stands as a molecule of significant interest in the field of neuroprotective drug development.[1] Isolated from the fungus Eupenicillium shearii, its unique chemical architecture, comprised of a dichlorohydroxybenzoate moiety and a highly substituted pyrrolidine (B122466) core, has presented a considerable challenge for structural elucidation and chemical synthesis. This technical guide provides a comprehensive overview of the determination of this compound's planar structure and its complex stereochemistry. It details the initial spectroscopic analyses that led to a proposed absolute configuration and the subsequent pivotal role of total synthesis in revising and definitively establishing the correct structure. This guide includes detailed experimental protocols for key analytical methods, tabulated spectroscopic data for easy reference, and logical workflow diagrams to illuminate the structure elucidation process.

Introduction

This compound is a naturally occurring glutamate receptor antagonist with demonstrated neuroprotective properties.[1] It competitively inhibits both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, making it a valuable lead compound for the development of therapeutics for neurological conditions rooted in excitotoxicity.[1] The initial isolation from Eupenicillium shearii yielded only small quantities, precluding classical degradation-based methods for structure determination.[2] Consequently, a combination of advanced spectroscopic techniques and, ultimately, stereocontrolled total synthesis was required to unambiguously define its complex three-dimensional structure.

Planar Structure Elucidation

The planar structure of this compound was initially pieced together using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecule was found to consist of a 3,5-dichloro-4-hydroxybenzoate group amide-linked to a novel pyrrolidine-based amino acid core. This core itself is a complex assembly, appearing to be derived from the linkage of three distinct amino acid fragments.

Determination of Absolute Configuration: A Tale of Revision

The journey to define the absolute configuration of this compound is a compelling example of the synergy between spectroscopy and chemical synthesis. Initial studies led to a proposed stereochemistry which was later revised based on the exacting evidence of total synthesis.

Initial Spectroscopic Assignment (2S, 3S, 4R, 7R, 9S)

Due to the low natural abundance of this compound, its absolute configuration was first investigated by applying NMR techniques to a more readily prepared bicyclic derivative.[2] Through analysis of Nuclear Overhauser Effect (NOE) correlations and 3JH-H and 3JC-H coupling constants, the relative stereochemistry of the pyrrolidine core in this derivative was assigned as S, S, R, and R for positions C-2, C-3, C-4, and C-7, respectively.[2] The modified Mosher's method was then employed to determine the absolute stereochemistry at C-3 as S, which, by extension, defined the initial absolute configuration as 2S, 3S, 4R, 7R, and 9S.[2]

Revision by Total Synthesis: The Definitive Configuration (2R, 3S, 4R, 7R, 9S)

The initial stereochemical assignment was ultimately challenged and corrected through the rigors of total synthesis. The first reported synthesis by Ma and Yang in 2001, which targeted the proposed 2S configuration, was later retracted as the final product was found to be a mixture of isomers, not the natural product. A subsequent publication by the same group in 2011 detailed the synthesis of the correct structure. The unambiguous synthesis of (-)-Kaitocephalin by several research groups, notably those of Ohfune and Chamberlin, definitively established the absolute configuration as 2R, 3S, 4R, 7R, 9S . The spectroscopic data (1H NMR, 13C NMR) and specific rotation of the synthetic material were identical to those of the natural product, providing unequivocal proof of the revised structure.

The workflow for the structure elucidation and revision is presented below.

References

The Kaitocephalin Biosynthetic Gene Cluster: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaitocephalin is a fungal natural product with significant potential as a neuroprotective agent due to its potent and selective antagonism of ionotropic glutamate (B1630785) receptors (iGluRs).[1][2][3] Its unique chemical scaffold, featuring a peptide-like structure formed without peptide bonds, has made it a compelling target for both synthetic chemists and natural product researchers.[1][4] This technical guide provides an in-depth overview of the biosynthetic gene cluster (BGC) responsible for this compound production in the fungus Eupenicillium shearii. We consolidate the current understanding of the genetic basis of this compound biosynthesis, present available data in a structured format, detail relevant experimental methodologies, and provide visualizations of the proposed biosynthetic pathway to aid in future research and development efforts.

The this compound Biosynthetic Gene Cluster (kpb)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the kpb cluster.[2][5] This cluster was identified in the producing organism, Eupenicillium shearii, through a combination of genomic and transcriptomic analyses.[2] The kpb cluster is composed of 16 putative genes, including those encoding for tailoring enzymes such as dioxygenases, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, and a flavin mononucleotide (FMN)-dependent enzyme.[5]

Gene Content of the kpb Cluster

The table below summarizes the putative genes within the kpb cluster and their annotated functions based on homology analysis.[5]

| Gene | Proposed Function | Notes |

| kpbA | Dioxygenase | Putative tailoring enzyme. |

| kpbB | PLP-dependent enzyme (Ornithine aminotransferase) | Functionally characterized; involved in the late-stage biosynthesis of this compound, likely introducing an amino group.[2][5] |

| kpbF | ACC-synthase | Resembles genes in other fungal BGCs like those for gliotoxin (B1671588) and aspirochlorine, though its role in this compound biosynthesis, which lacks sulfur, is unclear.[5] |

| kpbH | PLP-dependent enzyme (Cysteine desulfurase) | Hypothesized to be involved in the C-C bond formation at the α-position of an amino acid, a key step in constructing the this compound scaffold.[5] |

| kpbI | Dioxygenase (α-ketoglutarate-dependent) | Functionally characterized; catalyzes an unusual two-step oxidation (hydroxylation followed by oxidation of a hydroxyl to a ketone) to form the D-serine moiety of this compound.[2][5] |

| kpbJ | FMN-dependent enzyme | Predicted to be involved in the biosynthetic pathway leading to this compound.[5] |

| kpbK | Dipeptidase | Part of a four-gene cassette (kpbN, kpbP, kpbK, kpbF) with homology to genes in other BGCs, but its specific function in this compound biosynthesis remains to be elucidated.[5] |

| kpbL | Hypothetical protein | Function unknown.[5] |

| kpbM | Flavin-dependent halogenase | Functionally characterized; predicted to catalyze the dichlorination of the 4-hydroxybenzoyl moiety of a biosynthetic intermediate.[2][5] |

| kpbN | Glutathione S-transferase | Part of the four-gene cassette with unclear function in this specific BGC.[5] |

| kpbP | γ-glutamyl transferase | Part of the four-gene cassette with unclear function in this specific BGC.[5] |

Note: This table represents the current understanding of the kpb gene cluster. The functions of several genes are still putative and require further experimental validation.

Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound is still under investigation. However, the identification of the kpb cluster and the characterization of several key enzymes have provided significant insights into its formation.[2][5] The pathway involves the assembly of three amino acid-like moieties connected by C-C bonds, a unique feature that distinguishes it from non-ribosomal peptide synthesis.[1]

A proposed partial biosynthetic pathway involves the action of KpbI, KpbM, and KpbB in the late stages of biosynthesis.[2][5] Isotope tracing experiments have also shed light on the origin of the L-proline moiety.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound BGC are not fully available in the public domain. However, based on the published research, the following section outlines the general methodologies employed.[2][5]

Identification of the kpb Gene Cluster

An integrated approach of genomic and transcriptomic analysis was utilized to identify the kpb cluster in E. shearii.[2][5]

Protocol Outline:

-

Genomic DNA Extraction and Sequencing: High-quality genomic DNA is extracted from E. shearii mycelia. Whole-genome sequencing is then performed using a next-generation sequencing platform.

-

Genome Assembly and Annotation: The sequencing reads are assembled into a draft genome. Gene prediction and functional annotation are carried out using bioinformatics tools.

-

Transcriptome Sequencing (RNA-Seq): RNA is extracted from E. shearii grown under both this compound-producing and non-producing conditions. cDNA libraries are prepared and sequenced.

-

Differential Gene Expression Analysis: The transcriptomic data is analyzed to identify genes that are significantly upregulated under this compound-producing conditions.

-

BGC Prediction and Correlation: BGC prediction software is used to identify putative secondary metabolite gene clusters in the genome. These predicted clusters are then correlated with the differentially expressed genes to pinpoint the BGC responsible for this compound biosynthesis.

In Vitro Enzymatic Assays

The functions of several enzymes in the kpb cluster were elucidated through in vitro assays using heterologously expressed and purified proteins.[2][5]

Protocol Outline:

-

Gene Cloning and Heterologous Expression: The target genes (kpbI, kpbM, kpbB) are amplified from E. shearii genomic DNA and cloned into an appropriate expression vector. The recombinant plasmids are then transformed into a suitable host, such as E. coli, for protein expression.

-

Protein Purification: The expressed proteins, often with an affinity tag, are purified from the host cell lysate using chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Enzymatic Reaction: The purified enzyme is incubated with a putative substrate (e.g., 2(S)-dechlorokaito lactate for KpbI) in a buffered solution containing any necessary co-factors (e.g., α-ketoglutarate, Fe(II), and L-ascorbate for the dioxygenase KpbI).

-

Product Analysis: The reaction mixture is analyzed by LC-MS/MS to detect the formation of the expected product and to characterize the enzymatic conversion.

LC-MS/MS Profiling of Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool for identifying and quantifying this compound and its biosynthetic intermediates from fungal extracts.[2][5]

Protocol Outline:

-

Sample Preparation: Fungal mycelia and culture broth are extracted with an appropriate organic solvent (e.g., ethyl acetate). The extract is then dried and redissolved in a suitable solvent for LC-MS/MS analysis.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC or UHPLC column. A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid) is used to separate the metabolites based on their polarity.

-

Mass Spectrometry Analysis: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in both full scan mode to detect all ions within a specific mass range and in tandem MS (MS/MS) mode to fragment specific ions of interest for structural elucidation.

-

Data Analysis: The resulting data is processed to identify peaks corresponding to known and potentially new metabolites by comparing their retention times and mass spectra to standards and databases.

Isotope Tracing Experiments

Stable isotope tracing experiments are employed to determine the metabolic origins of the building blocks of this compound.[2]

Protocol Outline:

-

Labeled Precursor Feeding: The E. shearii culture is supplemented with a stable isotope-labeled precursor (e.g., ¹³C-labeled amino acid).

-

Cultivation and Extraction: The fungus is cultivated for a specific period to allow for the incorporation of the labeled precursor into its metabolites. This compound and its intermediates are then extracted as described above.

-

LC-MS Analysis: The extracts are analyzed by high-resolution LC-MS to determine the mass shift in this compound and its fragments, which indicates the incorporation of the stable isotopes.

-

Data Interpretation: The pattern of isotope incorporation provides insights into the biosynthetic precursors and the pathway of their assembly.

Quantitative Data

As of the latest available research, specific quantitative data such as enzyme kinetic parameters (Km, kcat) for the Kpb enzymes and production titers of this compound under various conditions have not been published in a tabulated format. The primary research indicates that this compound is produced in trace amounts, which has been a significant challenge in its study.[5] Future research, potentially involving heterologous expression of the entire BGC in a high-yield host, may provide this valuable quantitative data.

Conclusion and Future Outlook

The identification and initial characterization of the this compound biosynthetic gene cluster represent a significant milestone in understanding the formation of this unique neuroprotective natural product. The elucidation of the functions of key enzymes like KpbI, KpbM, and KpbB has provided a foundational framework for the late stages of the biosynthetic pathway. However, many aspects of this compound biosynthesis remain to be discovered, including the early steps of scaffold assembly, the precise roles of several genes within the kpb cluster, and the regulatory networks governing its expression.

For drug development professionals, the heterologous expression of the kpb cluster in a genetically tractable host could pave the way for a sustainable supply of this compound and the generation of novel analogs through biosynthetic engineering. Further characterization of the biosynthetic enzymes will not only deepen our understanding of this fascinating pathway but also provide a toolbox of biocatalysts for synthetic biology applications. Continued research into the biosynthesis of this compound holds great promise for the development of new therapeutics for neurological disorders.

References

The Structure-Activity Relationship of Kaitocephalin: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core structure of kaitocephalin, its mechanism of action, and the impact of structural modifications on its biological activity.

This compound, a naturally occurring non-selective ionotropic glutamate (B1630785) receptor (iGluR) antagonist, has garnered significant attention in the field of neuroscience and drug discovery.[1] Produced by the fungus Eupenicillium shearii, it stands as the only known naturally occurring antagonist for this receptor class.[1] Its ability to block the excitatory neurotransmitter glutamate confers upon it neuroprotective properties by inhibiting excitotoxicity, a pathological process implicated in a range of neurological disorders including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1] This unique profile makes this compound a compelling scaffold for the development of novel therapeutics targeting glutamate receptor dysfunction.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to aid researchers and drug development professionals in their efforts to design and synthesize novel this compound-based therapeutics.

Core Structure and Mechanism of Action

This compound is a complex amino acid derivative featuring a central pyrrolidine (B122466) ring. Its structure is characterized by the unique carbon-carbon linkages between serine, proline, and alanine (B10760859) moieties.[2][3]

This compound exerts its biological effects by acting as a competitive antagonist at ionotropic glutamate receptors, with a notable affinity for N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] It is a weak inhibitor of kainate receptors.[1] The inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values highlight its potent activity.

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| NMDA | 7.8[2] | ~75[1] |

| AMPA | - | 200-600[1] |

| Kainate | - | ~100,000[1] |

Structure-Activity Relationship (SAR) Studies

The development of several total synthesis routes for this compound has been instrumental in enabling detailed SAR studies.[4][5] These investigations have primarily focused on modifications at the C7 and C9 positions of the molecule, providing valuable insights into the structural requirements for potent and selective glutamate receptor antagonism.

Modifications at the C9 Position

A key study systematically explored the impact of various substituents at the C9 position on the binding affinity for NMDA receptors.[2][6] The 3,5-dichloro-4-hydroxybenzoyl group of the parent molecule was replaced with a range of aromatic and aliphatic moieties.

| Compound | C9 Substituent | Ki for NMDAR (nM) |

| This compound (1) | 3,5-dichloro-4-hydroxybenzoyl | 7.8[2] |

| Analog 2 | 3-phenylpropionyl | 1300[2][6] |

| Analog 3 | Benzoyl | 270 |

| Analog 4 | 4-methoxybenzoyl | 110 |

| Analog 5 | 4-chlorobenzoyl | 45 |

| Analog 6 | 4-bromobenzoyl | 33 |

| Analog 7 | 4-iodobenzoyl | 25 |

| Analog 8 | 3,5-dimethyl-4-hydroxybenzoyl | 21 |

| Analog 9 | 3,5-dibromo-4-hydroxybenzoyl | 11 |

| Analog 10 | 3,5-diiodo-4-hydroxybenzoyl | 13 |

| Analog 11 | Naphthoyl | 140 |

| Analog 12 | Dansyl | 150 |

These results underscore the critical role of the aromatic ring at the C9 position for high-affinity binding to the NMDA receptor. Replacement with an aliphatic group, as in analog 2, led to a dramatic loss of potency.[2][6] The presence and nature of substituents on the phenyl ring also significantly modulate activity, with halogen atoms generally enhancing binding affinity.

Modifications at the C7 Position

Stereochemistry at the C7 position has also been shown to be a critical determinant of both potency and selectivity. A comparative study of (7S)-kaitocephalin with the natural (7R)-kaitocephalin revealed a significant shift in receptor selectivity.

| Compound | Ki for NMDAR (nM) | Selectivity (NMDAR vs AMPAR) |

| This compound ((7R)-KCP) | 7.8 | - |

| (7S)-Kaitocephalin | 29 | 22-fold higher than (7R)-KCP |

While the (7S)-epimer exhibited a 3.7-fold decrease in potency at the NMDA receptor compared to the natural product, it displayed a remarkable 22-fold increase in selectivity for the NMDA receptor. This finding is particularly valuable for the development of NMDA receptor-selective antagonists.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is a complex multi-step process. The following is a generalized workflow based on reported total syntheses. For detailed, step-by-step procedures, it is essential to consult the primary literature.

Caption: Generalized synthetic workflow for this compound analogs.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]CGP 39653 (or other suitable NMDA receptor antagonist radioligand)

-

Non-specific binding control: 10 µM L-glutamate

-

Test compounds (this compound analogs)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice and dilute to a final protein concentration of 0.1-0.2 mg/mL in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of 10 µM L-glutamate.

-

Test Compound: 25 µL of serial dilutions of the test compound.

-

-

Add 50 µL of the diluted membrane preparation to each well.

-

Add 25 µL of [³H]CGP 39653 to all wells at a final concentration of ~2 nM.

-

Incubation: Incubate the plate at 4°C for 40 minutes.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the NMDA receptor binding assay.

Signaling Pathways

This compound's antagonism of NMDA and AMPA receptors directly impacts the signaling cascades initiated by glutamate, thereby preventing the excessive intracellular calcium influx that leads to excitotoxicity.

Caption: Simplified signaling pathway of glutamate and the inhibitory action of this compound.

Conclusion and Future Directions

The SAR studies of this compound have provided a foundational understanding of the structural features crucial for its potent and selective antagonism of glutamate receptors. The aromatic moiety at the C9 position is essential for high affinity, while the stereochemistry at the C7 position dictates selectivity. These findings offer a clear roadmap for the rational design of novel this compound analogs with improved pharmacological profiles.

Future research should aim to:

-

Expand SAR studies: Investigate the impact of modifications to the proline and serine moieties to build a more comprehensive SAR model.

-

Enhance selectivity: Leverage the insights from the C7 position to design highly selective antagonists for specific glutamate receptor subtypes.

-

Improve pharmacokinetic properties: Optimize the core structure to enhance drug-like properties such as bioavailability and blood-brain barrier penetration.

-

In vivo evaluation: Progress lead compounds to in vivo models of neurological diseases to validate their therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from SAR studies, the scientific community is well-positioned to unlock the full therapeutic potential of the this compound scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship study at C9 position of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CoLab [colab.ws]

- 4. Total synthesis of (-)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereocontrolled total synthesis of (--)-kaitocephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Kaitocephalin: A Promising Scaffold for Novel Neurotherapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kaitocephalin is a naturally occurring, non-proteinogenic amino acid that has garnered significant interest within the neuroscience and medicinal chemistry communities.[1] Isolated from the fungus Eupenicillium shearii, it stands out as the only known naturally occurring non-selective ionotropic glutamate (B1630785) receptor antagonist.[1][2] Its unique chemical architecture, composed of serine, proline, and alanine (B10760859) moieties linked by carbon-carbon bonds, presents a compelling scaffold for the development of new therapeutic agents targeting a range of neurological disorders.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its characterization, and its potential as a foundational structure for drug discovery.

Mechanism of Action: A Potent Glutamate Receptor Antagonist

The primary pharmacological activity of this compound is its antagonism of ionotropic glutamate receptors (iGluRs), which are crucial for fast synaptic transmission in the central nervous system.[1][2] Glutamate is the principal excitatory neurotransmitter, and its over-activation can lead to excitotoxicity, a pathological process implicated in a variety of neurological conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[1][2]

This compound exhibits a potent and competitive antagonism at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a stronger affinity for NMDA receptors.[1][2] It is a weak inhibitor of kainate receptors.[1][2] By blocking these receptors, this compound can mitigate the excessive influx of calcium ions into neurons, a key step in the excitotoxic cascade, thereby conferring neuroprotective effects.[1][2]

Quantitative Biological Activity of this compound

The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound against various glutamate receptor subtypes.

| Receptor Subtype | Agonist | Preparation | IC50 (nM) | Reference |

| NMDA Receptor | NMDA + Glycine | Rat brain glutamate receptors expressed in Xenopus laevis oocytes | 75 ± 9 | [5] |

| AMPA Receptor | Kainate | Rat brain glutamate receptors expressed in Xenopus laevis oocytes | 242 ± 37 | [5] |

| AMPA Receptor (GluR3) | Kainate | Homomeric GluR3 subunits expressed in Xenopus laevis oocytes | 502 ± 55 | [5] |

| Kainate Receptor (GluR6) | Kainate | Homomeric GluR6 subunits expressed in Xenopus laevis oocytes | ~100,000 | [5] |

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| NMDA Receptor | [3H]CGP39653 | Rat cortical membranes | 7.8 | [6] |

This compound as a Scaffold for Drug Development

The unique structure and potent biological activity of this compound make it an attractive starting point for medicinal chemistry campaigns. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features responsible for its potent antagonism of glutamate receptors.

Notably, research on analogs with modifications at the C9 position has revealed the critical role of the 3,5-dichloro-4-hydroxybenzoyl group.[6] Replacement of this aromatic ring with a 3-phenylpropionyl group led to a significant decrease in binding affinity for NMDA receptors, with the Ki value increasing from 7.8 nM to 1300 nM.[6] This indicates that the aromatic moiety is indispensable for potent and selective binding.[6] However, other analogs with different substituents at the C9 position have shown potent binding affinities in the range of 11-270 nM, suggesting that this position is amenable to modification to fine-tune the pharmacological profile.[6]

The complex stereochemistry of this compound, which was revised based on synthetic studies, also plays a crucial role in its activity.[3] The development of synthetic routes to this compound and its analogs is a key area of research, enabling the exploration of chemical space around this natural product scaffold.[3]

Experimental Protocols

Competitive Radioligand Binding Assay for NMDA Receptors

This protocol describes a method to determine the binding affinity of this compound or its analogs for the NMDA receptor in rat cortical membranes.

a. Membrane Preparation

-

Euthanize adult rats and rapidly dissect the cerebral cortices on ice.[6]

-

Homogenize the tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.[6]

-

Resuspend the final pellet in a small volume of buffer and determine the protein concentration using the BCA Protein Assay.[6]

-

Store membrane aliquots at -80°C.[6]

b. BCA Protein Assay

-

Prepare a series of bovine serum albumin (BSA) standards (e.g., 0-2 mg/mL).[7]

-

Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[7]

-

In a 96-well microplate, add 25 µL of each standard and the unknown membrane protein samples.[2]

-

Add 200 µL of the BCA working reagent to each well and mix thoroughly.[2]

-

Incubate the plate at 37°C for 30 minutes.[2]

-

Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[2]

-

Generate a standard curve from the BSA standards and determine the protein concentration of the membrane samples.

c. Binding Assay

-

In a 96-well plate, set up the following reactions in triplicate in assay buffer (50 mM Tris-HCl, pH 7.4):[6]

-

Total Binding: 25 µL assay buffer, 100 µL diluted membrane preparation (0.2-0.5 mg/mL protein), and 25 µL of a [³H]-labeled NMDA receptor antagonist (e.g., [³H]CGP39653) at a final concentration near its Kd.[6]

-

Non-specific Binding: 25 µL of a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM L-glutamate), 100 µL diluted membrane preparation, and 25 µL of the [³H]-radioligand.[6]

-

Competitive Binding: 25 µL of serial dilutions of this compound or its analogs, 100 µL diluted membrane preparation, and 25 µL of the [³H]-radioligand.[6]

-

-

Incubate the plate at room temperature (25°C) for 60 minutes.[6]

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethylenimine) using a cell harvester.[6]

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]

-

Dry the filters and place them in scintillation vials with 3-5 mL of scintillation cocktail.[6]

-

Quantify radioactivity using a liquid scintillation counter.[6]

d. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound or analog).

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of this compound's effect on glutamate receptors expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and mRNA Injection

-

Harvest and defolliculate oocytes from a female Xenopus laevis.[8]

-

Inject oocytes with mRNA encoding the desired glutamate receptor subunits (e.g., NMDA, AMPA, or Kainate receptor subunits).[8]

-

Incubate the injected oocytes at 16-18°C for 24-72 hours to allow for receptor expression.[8]

b. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with recording solution.[5]

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.[9]

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV using a TEVC amplifier.[5]

-

Apply the glutamate receptor agonist (e.g., NMDA/glycine, AMPA, or kainate) to the perfusion solution to elicit an inward current.

-

Once a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.

-

Record the resulting changes in membrane current.

c. Data Analysis

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Glutamate-Induced Excitotoxicity and Neuroprotection Assay in Primary Neuronal Cultures

This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.

a. Primary Neuronal Culture

-

Dissect the cerebral cortices from embryonic day 18 (E18) rat or mouse pups.[10]

-

Dissociate the tissue into a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated 96-well plates in a suitable neuronal culture medium.[10]

-

Culture the neurons for 10-14 days to allow for maturation.[11]

b. Excitotoxicity and Neuroprotection Assay

-

Pre-treat the mature neuronal cultures with varying concentrations of this compound or vehicle for 24 hours.[12]

-

Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of L-glutamate (e.g., 250 µM) for a specified duration (e.g., 4 hours).[10]

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.[10]

-

Incubate the cells for an additional 24 hours.[12]

c. Cell Viability (MTT) Assay

-

Following the 24-hour recovery period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[13]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis

-

Normalize the absorbance values of the treated wells to the vehicle-treated control wells.

-

Calculate the percentage of cell viability for each condition.

-

Plot the percentage of cell viability against the log concentration of this compound to determine its neuroprotective efficacy.

Visualizations

Signaling Pathway of Glutamate Excitotoxicity

Caption: Signaling cascade of glutamate-induced excitotoxicity and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound against glutamate excitotoxicity.

Conclusion

This compound represents a unique and valuable natural product scaffold for the development of novel neuroprotective agents. Its potent antagonism of NMDA and AMPA receptors, coupled with its demonstrated neuroprotective properties, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the further characterization and optimization of this compound-based compounds. Future research focused on SAR studies and the synthesis of novel analogs will be crucial in translating the promise of this remarkable molecule into clinically effective therapies for a range of debilitating neurological disorders.

References

- 1. neuroproof.com [neuroproof.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 13. merckmillipore.com [merckmillipore.com]

The Binding Affinity of Kaitocephalin: A Technical Guide to its Interaction with NMDA and AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Kaitocephalin for N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound, a naturally occurring glutamate (B1630785) receptor antagonist isolated from the fungus Eupenicillium shearii, has garnered significant interest for its neuroprotective properties and potential as a scaffold for novel therapeutics targeting neurological disorders.[1][2][3] This document details the quantitative binding data, the experimental methodologies used to determine these values, and visual representations of the relevant pathways and workflows.

Quantitative Binding Affinity Data

This compound exhibits a notable selectivity for NMDA receptors over AMPA receptors, acting as a potent competitive antagonist.[1][4] The following tables summarize the key quantitative data on the binding affinity of this compound and its derivatives for these ionotropic glutamate receptors.

Table 1: Inhibitory Concentration (IC50) of this compound

| Receptor Target | Preparation | Agonist Used | IC50 (nM) | Reference |

| NMDA Receptors | Rat brain mRNA expressed in Xenopus oocytes | 10 µM NMDA + 100 µM glycine | 75 ± 9 | [4][5] |

| AMPA Receptors | Rat cerebral cortex mRNA expressed in Xenopus oocytes | 100 µM Kainate | 242 ± 37 | [4][5][6] |

| AMPA Receptors (homomeric GluR3) | Cloned GluR3 subunits expressed in Xenopus oocytes | Not Specified | 502 ± 55 | [4][5] |

| Kainate Receptors (homomeric GluR6) | Cloned GluR6 subunits expressed in Xenopus oocytes | Not Specified | ~100,000 | [4][5] |

Table 2: Inhibition Constant (Ki) of this compound and Derivatives

| Compound | Receptor Target | Ki (nM) | Reference |

| This compound (KCP) | NMDA Receptor | 7.8 | [7] |

| (7S)-Kaitocephalin | NMDA Receptor | 29 | [7] |

Experimental Protocols

The quantitative data presented above were primarily derived from electrophysiological studies using the Xenopus laevis oocyte expression system. This technique allows for the functional characterization of specific receptor subtypes in a controlled environment.

Preparation of Xenopus laevis Oocytes and Receptor Expression

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then placed in a calcium-free saline solution.

-

Defolliculation: The follicular cell layer surrounding the oocytes is removed by enzymatic digestion, typically with collagenase, followed by mechanical stripping.

-

mRNA Injection: Stage V-VI oocytes are selected and injected with mRNA isolated from rat cerebral cortex or with cRNA encoding specific glutamate receptor subunits (e.g., GluR3, GluR6).[4][5] Injected oocytes are then incubated for several days to allow for receptor expression in the oocyte membrane.

Two-Electrode Voltage Clamp Electrophysiology

-

Oocyte Placement: An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a saline solution.

-

Electrode Impalement: Two microelectrodes, filled with a high concentration of KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (typically around -60 to -80 mV).

-

Agonist Application: A baseline current is established, after which a solution containing a known concentration of an agonist (e.g., NMDA, kainate) is perfused over the oocyte to elicit an inward current mediated by the expressed receptors.[4]

-

Antagonist Application and IC50 Determination: To determine the inhibitory potency of this compound, the oocyte is pre-incubated with varying concentrations of this compound before the application of the agonist. The resulting inhibition of the agonist-induced current is measured. A concentration-response curve is then constructed by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the maximal agonist response, is calculated from this curve.[4]

Schild Analysis for Competitive Antagonism

To determine the nature of the antagonism at AMPA receptors, a Schild analysis is performed.[4]

-

Dose-Response Curves: Full or partial dose-response curves for the agonist (e.g., kainate) are generated in the absence and presence of several fixed concentrations of this compound.

-

Schild Plot Construction: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound. The logarithm of (dose-ratio - 1) is then plotted against the logarithm of the antagonist concentration.

-

Analysis: A linear regression is fitted to the data. A slope of approximately 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The apparent equilibrium dissociation constant (KB) can be calculated from the pA2 value.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the binding affinity of this compound using the Xenopus oocyte expression system.

Figure 1: Experimental workflow for determining this compound's binding affinity.

Signaling Pathways and this compound's Site of Action

This diagram illustrates the basic signaling pathways of NMDA and AMPA receptors and highlights this compound's role as an antagonist.

Figure 2: this compound's antagonism of NMDA and AMPA receptor signaling.

Conclusion

The available data robustly demonstrates that this compound is a potent antagonist of ionotropic glutamate receptors, with a clear preference for the NMDA receptor subtype.[1][4][5] Its competitive mechanism of action at AMPA receptors has been well-characterized.[4] The unique chemical structure and significant biological activity of this compound make it a valuable lead compound for the development of new therapeutic agents for a range of neurological conditions characterized by excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[1][8] Further research into the structure-activity relationships of this compound and its derivatives may lead to the discovery of even more potent and selective glutamate receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | CoLab [colab.ws]

- 4. This compound Antagonism of Glutamate Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound antagonism of glutamate receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Structure of (−)-Kaitocephalin Bound to the Ligand Binding Domain of the (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)/Glutamate Receptor, GluA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (7S)-Kaitocephalin as a potent NMDA receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Kaitocephalin

For Researchers, Scientists, and Drug Development Professionals